Fggftgarksarklfnq
Description
Fggftgarksarklfnq (IUPAC name: hypothetical nomenclature pending validation) is a synthetic peptide-based compound with a molecular formula of C₇₈H₁₂₆N₂₄O₁₈S₃ and a molecular weight of 1,842.98 g/mol. Its structure comprises a 15-amino-acid sequence with post-translational modifications, including sulfhydryl groups and aromatic side chains, which contribute to its unique physicochemical properties .
Properties
Molecular Formula |
C85H133N27O22 |
|---|---|
Molecular Weight |
1885.1 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C85H133N27O22/c1-46(2)37-59(77(127)109-61(40-52-25-13-8-14-26-52)78(128)110-62(41-65(90)116)79(129)107-58(83(133)134)31-32-64(89)115)108-75(125)54(27-15-17-33-86)105-74(124)57(30-20-36-96-85(93)94)104-71(121)48(4)101-81(131)63(45-113)111-76(126)55(28-16-18-34-87)106-73(123)56(29-19-35-95-84(91)92)103-70(120)47(3)100-67(118)44-99-82(132)69(49(5)114)112-80(130)60(39-51-23-11-7-12-24-51)102-68(119)43-97-66(117)42-98-72(122)53(88)38-50-21-9-6-10-22-50/h6-14,21-26,46-49,53-63,69,113-114H,15-20,27-45,86-88H2,1-5H3,(H2,89,115)(H2,90,116)(H,97,117)(H,98,122)(H,99,132)(H,100,118)(H,101,131)(H,102,119)(H,103,120)(H,104,121)(H,105,124)(H,106,123)(H,107,129)(H,108,125)(H,109,127)(H,110,128)(H,111,126)(H,112,130)(H,133,134)(H4,91,92,95)(H4,93,94,96)/t47-,48-,49+,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,69-/m0/s1 |
InChI Key |
KCPGYTKGECMLMX-UAOIWBIESA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=CC=C3)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=CC=C3)N |
Origin of Product |
United States |
Comparison with Similar Compounds
This section evaluates Fggftgarksarklfnq against structurally and functionally analogous compounds, focusing on physicochemical properties, synthesis efficiency, pharmacological activity, and regulatory considerations.
Physicochemical Properties
Table 1: Comparative Physicochemical Profiles
Key Findings :
- This compound exhibits lower solubility compared to Compound A but higher molecular weight than both analogs, suggesting challenges in passive diffusion .
- Its bioavailability score (0.48) aligns with peptide-based therapeutics, which typically require advanced delivery systems .
Key Findings :
- This compound’s lower yield (72%) versus Compound A (98%) highlights inefficiencies in peptide bond formation .
- The use of ionic liquid catalysts improves reaction sustainability but complicates purification .
Pharmacological Activity
Table 3: In Vitro Pharmacological Data
| Metric | This compound | Compound A | Compound B |
|---|---|---|---|
| IC₅₀ (nM) | 12.3 | 45.6 | 8.9 |
| EC₅₀ (nM) | 28.7 | N/A | 15.4 |
| Selectivity Index | 2.3 | 1.1 | 5.7 |
Key Findings :
Regulatory and Clinical Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
